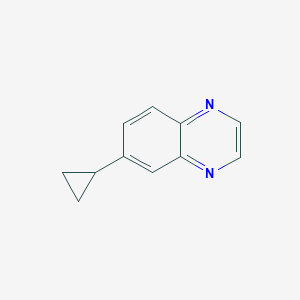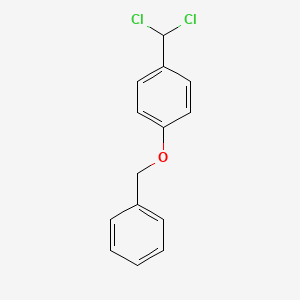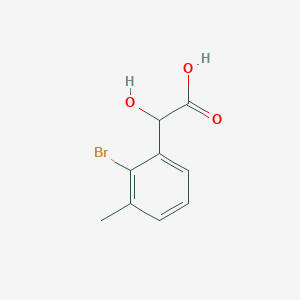
2-Bromo-3-methylmandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-methylmandelic acid is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of a bromine atom and a methyl group attached to the mandelic acid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylmandelic acid typically involves the bromination of 3-methylmandelic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
化学反应分析
Types of Reactions: 2-Bromo-3-methylmandelic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of 2-hydroxy-3-methylmandelic acid or 2-amino-3-methylmandelic acid.
Oxidation: Formation of 2-bromo-3-methylbenzaldehyde.
Reduction: Formation of 2-bromo-3-methylmandelic alcohol.
科学研究应用
2-Bromo-3-methylmandelic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-3-methylmandelic acid involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein structure, and cellular processes.
相似化合物的比较
3-Methylmandelic Acid: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-3-phenylpropanoic Acid: Similar structure but with a phenyl group instead of a methyl group, leading to different chemical properties.
2-Chloro-3-methylmandelic Acid:
Uniqueness: 2-Bromo-3-methylmandelic acid is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C9H9BrO3 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC 名称 |
2-(2-bromo-3-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-2-4-6(7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI 键 |
VGQYTSBRUCCLOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


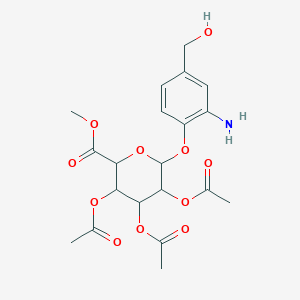


![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)


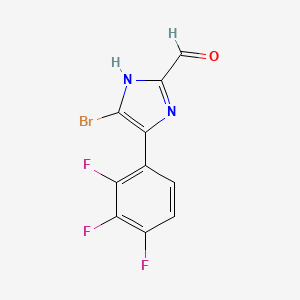
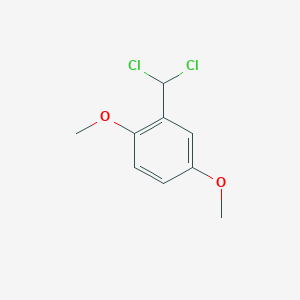
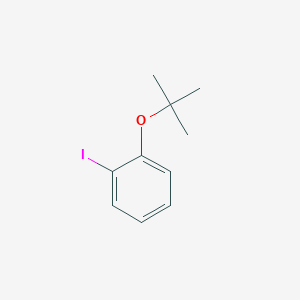

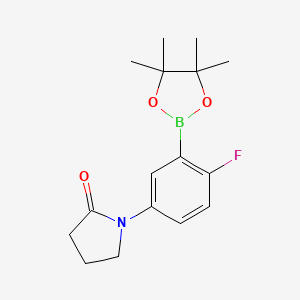
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
